Compound Description: BMY-22089 is a compound synthesized using ¹⁴C-labeled methyl iodide. It is described as a key component in a study focused on developing a convergent synthesis pathway. []
Relevance: While structurally distinct from 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one, BMY-22089 shares the presence of a 4-fluorophenyl group, highlighting the recurring interest in this moiety across different research contexts. []
Compound Description: This series of novel compounds incorporates a sulfonamide functionality within a 2-azitidinone (β-lactam) ring system, linked to a pyrazolone moiety. These compounds were designed and synthesized as potential antibacterial and antioxidant agents. []
Relevance: The presence of the 4-fluorophenyl group within these derivatives underscores its significance as a building block in medicinal chemistry, similar to its role in 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one. []
Compound Description: This novel chalcone derivative, synthesized via Claisen-Schmidt condensation, incorporates both imidazole and 3-chloro-4-fluorophenyl moieties within its structure. This compound is intended for evaluating potential antifungal properties. []
Relevance: The shared presence of a fluorinated phenyl ring, albeit with an additional chlorine substituent in this case, links this compound to 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one, suggesting a common interest in exploring the effects of halogenated aromatic rings on biological activity. []
4. 7‐{(E)‐[(4‐nitrophenyl)methylidene]amino}‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin-2‐one, 7‐[(E)‐{[4‐(dimethylamino)phenyl]methylidene}amino]‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin-2‐one, 7‐{(E)‐[(4‐bromo‐2,6‐difluorophenyl)methylidene]amino}‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin-2‐one and 7‐[(E)‐{[3‐(4‐fluorophenyl)‐1‐phenyl‐1H‐pyrazol‐4‐yl]methylidene}amino]‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin-2‐one []
Compound Description: This set of 1,3‐dihydro‐2H‐1,4‐benzodiazepin-2‐one azomethine derivatives were synthesized and evaluated for their anticonvulsant properties in a rat model of picrotoxin-induced seizures. Notably, 7‐[(E)‐{[4‐(dimethylamino)phenyl]methylidene}amino]‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin-2‐one exhibited 74% protection against convulsions, surpassing the efficacy of the standard drug diazepam. []
Relevance: The inclusion of a 4-fluorophenyl group within one of the derivatives highlights the prevalence of this structural motif in compounds investigated for their central nervous system activity. This suggests a potential link to the biological activities of 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one, warranting further exploration. []
Compound Description: This compound, featuring a 1H-pyrazol-5-one core with 4-fluorophenyl and phenylthiol substituents, was structurally characterized, revealing its existence in the keto tautomeric form in the solid state. []
Relevance: The presence of the 4-fluorophenyl group in this pyrazolone derivative, similar to its presence in 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one, points to a potential overlap in their chemical properties and potential biological activities. []
Compound Description: ASTX660 is a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1 and XIAP. This non-peptidomimetic compound exhibits a balanced cIAP-XIAP profile and was developed as a potential anticancer agent due to its role in promoting apoptosis in cancer cells. []
Relevance: The presence of a (4-fluorophenyl)methyl group in ASTX660 highlights a structural similarity to the 1-(4-fluorobenzyl) moiety in 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one. This shared feature might suggest potential similarities in their physicochemical properties or binding interactions with biological targets. []
Compound Description: This compound consists of a triazole ring connected to a 4-methylphenyl group and a chalcone moiety bearing a 4-fluorophenyl substituent. Notably, the molecule adopts an E configuration across the C=C double bond, and its crystal packing is characterized by π–π interactions and C—H⋯N/π interactions. []
Relevance: The shared presence of the 4-fluorophenyl group, a key feature in 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one, suggests potential commonalities in their physicochemical properties. Furthermore, the presence of a heterocyclic ring system (triazole in this case) in both compounds highlights their shared relevance within the realm of heterocyclic chemistry. []
Compound Description: This group of compounds combines a quinazolinone scaffold with a thiosemicarbazide moiety. They were synthesized and assessed for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, with compounds AR8 and AR9 exhibiting the highest potency within the series. []
Relevance: The presence of a 4-fluorophenyl group attached to the quinazolinone core in these derivatives mirrors the 4-fluorophenyl group in 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one. This structural similarity suggests potential shared chemical properties and potential biological activities, emphasizing the significance of the 4-fluorophenyl group in medicinal chemistry. []
Compound Description: A-278637 is a novel ATP-sensitive potassium (KATP) channel opener. It exhibits efficacy in suppressing urinary bladder contractions, potentially serving as a therapeutic agent for overactive bladder. Studies highlight its improved bladder selectivity compared to other KCOs. [, ]
Relevance: A-278637, while structurally distinct from 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one, shares the presence of a halogenated fluorophenyl group, specifically a 3-bromo-4-fluorophenyl moiety. This shared structural motif underscores the importance of exploring halogenated aromatic rings for influencing biological activity, potentially in the context of ion channel modulation. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.